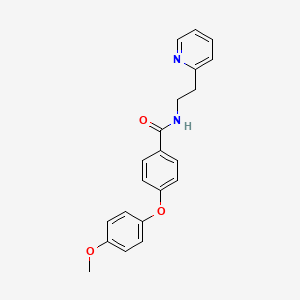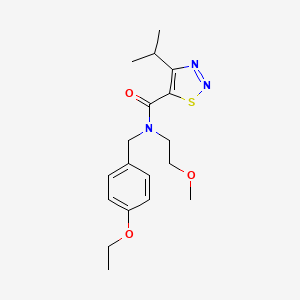![molecular formula C22H20FN5 B5904165 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine](/img/structure/B5904165.png)
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine, also known as Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine 1 is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and insulin resistance.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine 1 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine 1 in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition without affecting other cellular processes. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to predict potential side effects or interactions with other drugs.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine 1. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine 1.
Synthesemethoden
The synthesis of 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine 1 involves a multi-step process that begins with the reaction between 4-fluorobenzaldehyde and hydrazine hydrate to produce 4-fluorophenylhydrazine. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the pyrazole ring. The resulting compound is then reacted with N,N-bis(pyridin-3-ylmethyl)amine to produce 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine 1.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine 1 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-pyridin-3-yl-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5/c23-21-7-5-19(6-8-21)22-20(13-26-27-22)16-28(14-17-3-1-9-24-11-17)15-18-4-2-10-25-12-18/h1-13H,14-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSJAFPQVQICEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CC2=CN=CC=C2)CC3=C(NN=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5904092.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5904093.png)
![5-{[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-2-methoxypyrimidine](/img/structure/B5904098.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}propanamide](/img/structure/B5904126.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5904133.png)

![1-(2-{3-[(4-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-1,2-dihydropyridazine-3,6-dione](/img/structure/B5904151.png)
![N-(2-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B5904159.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)methanamine](/img/structure/B5904171.png)
![4-(2-{[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amino}ethyl)-1-methyl-4-piperidinol trifluoroacetate (salt)](/img/structure/B5904172.png)

![2-(1-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5904187.png)
![2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5904190.png)